molecular formula C18H15ClN2O2 B6518246 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-42-1

1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518246
CAS No.: 904524-42-1
M. Wt: 326.8 g/mol
InChI Key: CYXPVVFAWZHDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.0822054 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(3-Chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H18ClN2O2
  • Molecular Weight : 344.80 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : This compound has been shown to inhibit cancer cell proliferation through the modulation of various signaling pathways including PI3K/Akt and MAPK pathways. These pathways are crucial in regulating cell survival and apoptosis in cancer cells .
  • Case Study : A study demonstrated that derivatives of tetrahydropyrazine exhibited significant cytotoxicity against human colorectal carcinoma cells (HCT-116), indicating that structural modifications can enhance their anticancer efficacy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Inflammatory Pathways : It has been reported to inhibit the NF-kB pathway which plays a pivotal role in the inflammatory response. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Research Findings : A recent investigation showed that compounds with similar structures could effectively reduce inflammation in mouse models of acute lung injury by downregulating inflammatory mediators .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In vitro Studies : Preliminary tests indicated that this compound displayed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of PI3K/Akt and MAPK pathways
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialDisruption of bacterial cell wall synthesis

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-13-4-2-5-14(10-13)12-20-8-9-21(18(23)17(20)22)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPVVFAWZHDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.